Triethylsilyldiazomethane
Description
Trimethylsilyldiazomethane (CH₂N₂Si(CH₃)₃) is a silicon-substituted diazo compound widely used as a safer alternative to hazardous diazomethane (CH₂N₂). It is synthesized via a controlled reaction of trimethylsilyl chloride with diazomethane, yielding a stable, non-explosive reagent . Key applications include phenol derivatization in gas chromatography (GC) and the synthesis of heterocycles like 1,2,3-triazoles . Its handling requires stringent safety measures (e.g., ventilation, personal protective equipment) due to residual toxicity, but it mitigates risks associated with diazomethane’s explosiveness .
Properties
Molecular Formula |
C7H16N2Si |
|---|---|
Molecular Weight |
156.30 g/mol |
IUPAC Name |
diazomethyl(triethyl)silane |
InChI |
InChI=1S/C7H16N2Si/c1-4-10(5-2,6-3)7-9-8/h7H,4-6H2,1-3H3 |
InChI Key |
KGRZDPOIHSQRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Diazomethane
Key Findings :
- Trimethylsilyldiazomethane’s silicon group stabilizes the diazo moiety, reducing explosive tendencies while retaining reactivity for methyl transfer .
- In GC applications, it achieves comparable derivatization efficiency to diazomethane without requiring specialized explosion-proof equipment .
- Its use in synthesizing 1,2,3-triazoles via ketenimine reactions demonstrates versatility in heterocyclic chemistry, with yields exceeding 80% .
Comparison with Other Silyl Reagents
While direct evidence for triethylsilyldiazomethane is lacking, comparisons with analogous silyl reagents highlight trends:
Reactivity with Organometallic Reagents
Trimethylsilyldiazomethane reacts with dimethylalkynylaluminum reagents to form cyclopropane derivatives, a reaction driven by its electrophilic diazo carbon . This contrasts with bulkier silyl analogs (e.g., triethylsilyl), where steric hindrance may reduce reactivity.
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